2-({[5-(2,5-Dichlorophenyl)-2-furyl]methyl}amino)-1-phenylethanol is a complex organic compound that incorporates a furan ring and a dichlorophenyl group. This compound is characterized by its unique molecular structure, which can be utilized in various scientific applications.
This compound falls under the category of organic compounds, specifically amines and alcohols due to the presence of an amino group and an alcohol functional group in its structure.
The synthesis of 2-({[5-(2,5-Dichlorophenyl)-2-furyl]methyl}amino)-1-phenylethanol typically involves multiple steps, including:
Specific reaction conditions such as temperature, solvent choice, and catalysts play a crucial role in optimizing yield and purity during synthesis. The use of protective groups may also be necessary to prevent unwanted reactions during the synthesis process.
The molecular structure of 2-({[5-(2,5-Dichlorophenyl)-2-furyl]methyl}amino)-1-phenylethanol features:
The compound's structural data can be represented using various chemical notation systems:
C1=CC(=CN=C1)CNCC2=CC=C(O2)C3=C(C=C(C=C3)Cl)ClInChI=1S/C15H17Cl2NO2/c16-12-3-5-14(15(17)8-12)13-6-4-11(21)10-20-9-13;1HThe compound can participate in several types of chemical reactions:
Understanding the reactivity patterns of this compound is essential for predicting its behavior in various chemical environments, which can be vital for applications in medicinal chemistry and synthetic organic chemistry.
The mechanism of action for 2-({[5-(2,5-Dichlorophenyl)-2-furyl]methyl}amino)-1-phenylethanol may involve interactions at specific biological targets, potentially influencing pathways related to neurotransmission or enzyme inhibition.
Research into its pharmacodynamics and pharmacokinetics could reveal specific interactions with receptors or enzymes, providing insights into its therapeutic potential.
The physical properties include:
Key chemical properties include:
Relevant data on melting point, boiling point, and other thermodynamic properties would be critical for practical applications.
This compound has potential applications in:
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2